Tyrphostin AG 555

Overview

Description

Tyrphostin AG 555 is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in the 1990s and has since been used extensively in scientific research due to its ability to selectively inhibit certain tyrosine kinases.

Mechanism Of Action

Tyrphostin AG 555 selectively inhibits certain tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, thereby disrupting the signaling pathway. The specificity of Tyrphostin AG 555 for certain tyrosine kinases is due to the structural differences in the ATP-binding site of different kinases.

Biochemical And Physiological Effects

The biochemical and physiological effects of Tyrphostin AG 555 depend on the specific tyrosine kinase that is inhibited. In general, inhibition of tyrosine kinases can lead to a decrease in cell proliferation and an increase in apoptosis. Tyrphostin AG 555 has been shown to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and insulin receptor (IR), among others.

Advantages And Limitations For Lab Experiments

One advantage of using Tyrphostin AG 555 in lab experiments is its specificity for certain tyrosine kinases. This allows researchers to selectively inhibit the activity of a specific kinase and study its downstream effects. However, one limitation is that Tyrphostin AG 555 may not be effective in inhibiting all tyrosine kinases, and its effectiveness may vary depending on the specific experimental conditions.

Future Directions

There are several future directions for research involving Tyrphostin AG 555. One direction is to investigate its potential as a therapeutic agent for diseases such as cancer and diabetes. Another direction is to study its effects on other cellular processes, such as autophagy and DNA damage repair. Additionally, further research is needed to identify other tyrosine kinases that can be selectively inhibited by Tyrphostin AG 555.

Synthesis Methods

Tyrphostin AG 555 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The starting material for the synthesis is 2-nitrobenzoic acid, which is then reacted with thionyl chloride to form 2-chlorobenzoic acid. This is then reacted with 2-aminopyridine to form the intermediate 2-(2-pyridyl)benzoic acid. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to form Tyrphostin AG 555.

Scientific Research Applications

Tyrphostin AG 555 has been extensively used in scientific research as a tool to study the role of tyrosine kinases in various cellular processes. It has been used to investigate the signaling pathways involved in cell proliferation, differentiation, and apoptosis. It has also been used to study the role of tyrosine kinases in cancer, diabetes, and other diseases.

properties

IUPAC Name |

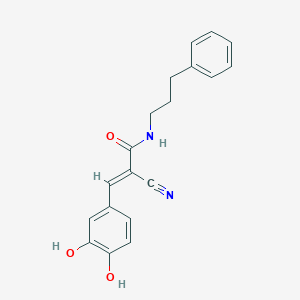

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQOBTOAOGXIFL-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017644 | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin AG 555 | |

CAS RN |

133550-34-2 | |

| Record name | Tyrphostin AG 555 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16773 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tyrphostin AG 555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)

![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)